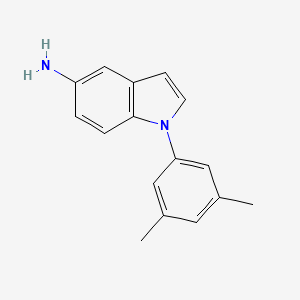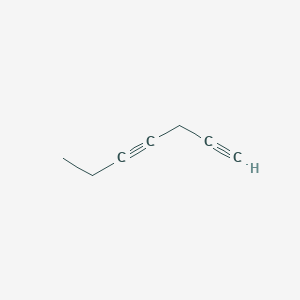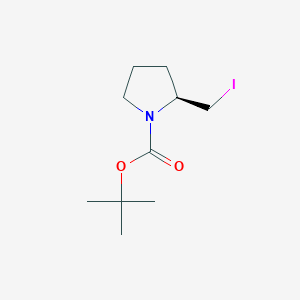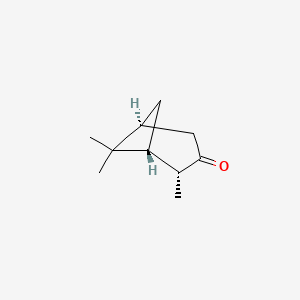
(+)-Pinanone
Vue d'ensemble
Description
(+)-Pinanone is a bicyclic ketone that is commonly used in organic chemistry research. It is a chiral compound that has two enantiomers, (+)- and (-)-pinanone. The focus of
Applications De Recherche Scientifique
Asymmetric Synthesis
(+)-2-Hydroxy-3-pinanone has been utilized in asymmetric synthesis, particularly in the creation of chiral compounds. For example, it was converted to Schiff bases for the asymmetric synthesis of dolaphenine and its analogs, providing optically pure forms of these compounds (Irako, Hamada, & Shioiri, 1995). This process exemplifies the role of (+)-pinanone derivatives in synthesizing chiral molecules, essential in pharmaceutical and fine chemical industries.
Synthesis and Oxidation Studies
Studies have focused on the synthesis of (+)-2-hydroxy-3-pinanone from other compounds, like (-)-α-pinene. Various methods, such as selective oxidation, have been explored to achieve this transformation efficiently. These studies contribute to understanding the chemical properties and potential industrial applications of (+)-pinanone (Wang Shi-fa, 2012).
Chiral Auxiliaries and Flavor Chemistry
The chirality of (+)- and (−)-3-pinanone has been studied for its influence on flavor. This research is significant in the food and fragrance industries, where the subtle differences in chirality can lead to vastly different flavor and aroma profiles (Buchbauer & Shafii‐Tabatabai, 2003). Understanding the impact of chirality on flavor compounds can lead to the development of new fragrances and flavors.
Ultraviolet Absorption Characteristics
Research into the ultraviolet absorption characteristics of 4-Arylidene-2-hydroxy-3-pinanones, derived from (+)-pinanone, highlights its potential applications in sunscreen and other UV-protective products. The ability of these compounds to absorb UV radiation makes them valuable in cosmetic and dermatological applications (Bai Xu et al., 2012).
Metabolism and Mode of Action Studies
Studies on the metabolism and mode of action of cis- and trans-3-pinanones, derivatives of (+)-pinanone, in hyssop oil, have provided insights into their biological activity and potential therapeutic applications. Understanding the metabolic pathways and the specific mode of action of these compounds can inform their use in medicine and healthcare (Höld et al., 2002).
Antimicrobial Activity
The oxygenated derivatives of α-pinene, including α-pinanone, have shown increased antimicrobial activity against various pathogens. This research has implications for the development of new antimicrobial agents and understanding the role of functional groups in determining antimicrobial efficacy (Dhar et al., 2004).
Propriétés
IUPAC Name |
(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-8H,4-5H2,1-3H3/t6-,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPHVIPKLRXGDJ-GJMOJQLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@H](C2(C)C)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315632 | |
| Record name | (+)-Isopinocamphone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | |
CAS RN |
473-62-1 | |
| Record name | (+)-Isopinocamphone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Pinanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Isopinocamphone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1R-(1α,2β,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



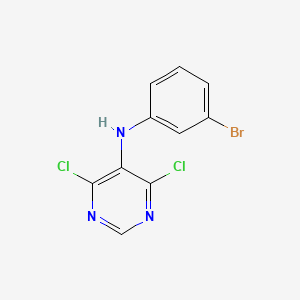
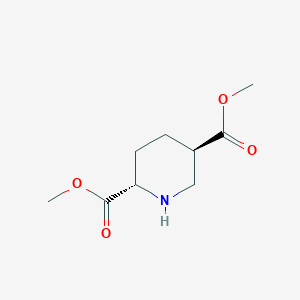
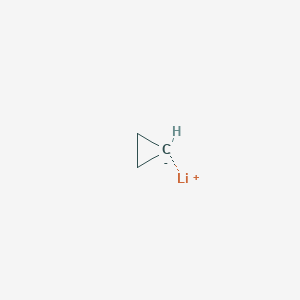
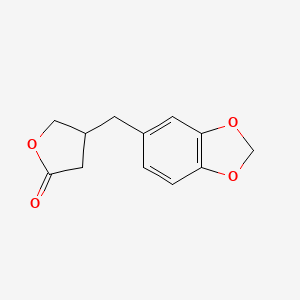
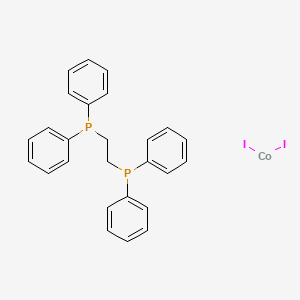
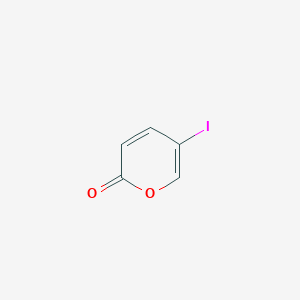

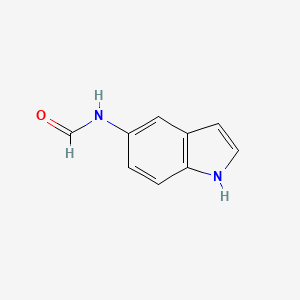
![N-{4-[(Propan-2-yl)oxy]phenyl}piperazine-1-carboxamide](/img/structure/B1625152.png)
